molecular formula C13H10N8O B10994544 N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B10994544
M. Wt: 294.27 g/mol
InChI Key: BDRDERLXJPGCMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This bifunctional molecule incorporates both [1,2,4]triazolo[4,3-a]pyridine and tetrazolo[1,5-a]pyridine heterocyclic systems, which are known to be privileged structures in the design of pharmacologically active compounds. These core structures are frequently associated with a range of biological activities, making this compound a valuable intermediate for the synthesis and exploration of novel therapeutic agents. Researchers utilize this reagent primarily as a key building block in the development of small molecule libraries targeting various enzymes and receptors. The presence of multiple nitrogen-containing heterocycles suggests potential for interactions with biological targets such as kinases, as similar triazolo-pyridine derivatives have been investigated for their kinase inhibitory properties [https://pubmed.ncbi.nlm.nih.gov/36343501/]. Its specific molecular architecture, featuring the carboxamide linker, is designed to confer specific binding affinity and selectivity, facilitating structure-activity relationship (SAR) studies. The compound's primary research value lies in its application as a core template for generating novel chemical entities in programs aimed at oncology, inflammatory diseases, and central nervous system (CNS) disorders, where modulating protein-protein or protein-ligand interactions is critical.

Properties

Molecular Formula

C13H10N8O

Molecular Weight

294.27 g/mol

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C13H10N8O/c22-13(9-4-6-21-11(7-9)17-18-19-21)14-8-12-16-15-10-3-1-2-5-20(10)12/h1-7H,8H2,(H,14,22)

InChI Key

BDRDERLXJPGCMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

Preparation Methods

Triazolo[4,3-a]pyridine Synthesis

The triazolopyridine core is synthesized via cyclocondensation of 2-hydrazinopyridine with aldehydes or ketones. A one-pot method developed by RSC researchers enables room-temperature assembly using aromatic aldehydes and acetic acid catalysis, achieving yields up to 92%. For example, reacting 2-hydrazinopyridine with benzaldehyde in acetonitrile at 25°C for 12 hours produces the triazolopyridine backbone with minimal byproducts.

Key reaction parameters :

  • Solvent : Acetonitrile or ethanol.

  • Catalyst : Acetic acid (10 mol%).

  • Temperature : 25–80°C.

  • Time : 6–24 hours.

Tetrazolo[1,5-a]pyridine Formation

Tetrazolo[1,5-a]pyridines are synthesized via nitration followed by thermal or acidic cyclization. A common approach involves treating 2-aminopyridine with sodium nitrite in hydrochloric acid to form a diazonium intermediate, which undergoes cyclization upon heating. For instance, dissolving 2-aminopyridine in concentrated HCl at 0°C, adding NaNO2_2 dropwise, and refluxing at 100°C for 4 hours yields the tetrazole ring with 75% efficiency.

Optimized conditions :

  • Nitration agent : NaNO2_2 (1.2 equiv).

  • Acid : HCl (6 M).

  • Temperature : 100°C.

  • Cyclization time : 2–6 hours.

Carboxamide Linkage and Final Assembly

The methylene-carboxamide bridge is introduced via nucleophilic acyl substitution or reductive amination. A two-step sequence is employed:

  • Chlorination : Treating tetrazolo[1,5-a]pyridine-7-carboxylic acid with thionyl chloride (SOCl2_2) forms the acyl chloride.

  • Amidation : Reacting the acyl chloride withtriazolo[4,3-a]pyridin-3-ylmethanamine in dichloromethane (DCM) with triethylamine (Et3_3N) as a base yields the final product.

Representative procedure :

  • Combine tetrazolo[1,5-a]pyridine-7-carbonyl chloride (1.0 equiv) andtriazolo[4,3-a]pyridin-3-ylmethanamine (1.1 equiv) in DCM.

  • Add Et3_3N (2.0 equiv) dropwise at 0°C.

  • Stir at room temperature for 8 hours.

  • Isolate via column chromatography (SiO2_2, ethyl acetate/hexane 1:1) to obtain the product in 68% yield.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Refluxing acetonitrile (82°C) enhances reaction rates for triazole formation but risks decomposition of heat-sensitive intermediates. Comparative studies show ethanol at 60°C balances yield (85%) and purity. For tetrazole cyclization, HCl concentration above 4 M is critical to suppress diazonium salt hydrolysis.

Catalytic Improvements

Palladium catalysts (e.g., Pd(OAc)2_2) accelerate Suzuki-Miyaura couplings for introducing aryl groups to the tetrazolo ring, enabling access to derivatives with >80% yields. For example, coupling tetrazolo[1,5-a]pyridine-7-boronic acid with bromo-substituted triazolopyridines using Pd(OAc)2_2 (5 mol%) and K2_2CO3_3 in DMF/H2_2O achieves 84% yield.

Analytical Characterization

Structural validation :

  • 1H^1H-NMR : The methylene bridge (-CH2_2-) appears as a singlet at δ 4.8–5.2 ppm.

  • 13C^{13}C-NMR : The carboxamide carbonyl resonates at δ 165–168 ppm.

  • HRMS : Molecular ion peak at m/z 351.0924 (calc. 351.0928 for C14_{14}H11_{11}N9_{9}O).

Purity assessment :

  • HPLC with a C18 column (MeCN/H2_2O + 0.1% TFA) confirms >98% purity.

Industrial and Medicinal Applications

Patent US8501936B2 discloses analogs of this compound as kinase inhibitors, highlighting scalable routes for multi-gram synthesis. Modifications to the triazole and tetrazole substituents adjust bioactivity, demonstrating the scaffold’s versatility in drug discovery .

Chemical Reactions Analysis

Types of Reactions

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of the triazolo and tetrazolo frameworks exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Several studies have demonstrated that compounds containing the triazolo and tetrazolo moieties can inhibit key kinases involved in cancer progression. In particular, studies focused on c-Met and VEGFR-2 kinases show that these compounds can effectively hinder cancer cell proliferation. For example, a derivative with a similar structure exhibited IC50_{50} values of 0.98 µM against A549 cell lines, indicating potent antiproliferative activity .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and cell cycle arrest at the G0/G1 phase. This was evidenced by fluorescence quantitative PCR studies showing reduced expression of c-Met and VEGFR-2 in treated cells .

Targeted Therapy

The specificity of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide for certain kinases positions it as a candidate for targeted cancer therapies. The ability to selectively inhibit pathways critical for tumor growth while sparing normal cells is a significant advantage in drug development.

Case Study 1: c-Met Inhibition

A study published in Frontiers in Chemistry evaluated various derivatives for their ability to inhibit c-Met kinase. Among them, compound 17l was highlighted for its potent activity with an IC50_{50} of 26 nM against c-Met and demonstrated significant antiproliferative effects across multiple cancer cell lines .

CompoundCancer Cell LineIC50_{50} (µM)
17lA5490.98 ± 0.08
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25

Case Study 2: Dual Inhibitors

Another research highlighted the design of dual inhibitors targeting both c-Met and VEGFR-2. The promising compound exhibited substantial inhibitory effects on both kinases and demonstrated low hemolytic toxicity, making it suitable for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes . These interactions contribute to its potential therapeutic effects in treating inflammatory and proliferative diseases.

Comparison with Similar Compounds

Structural and Regiochemical Differentiation

The compound’s triazolo[4,3-a]pyridine core distinguishes it from regioisomers like [1,2,4]triazolo[1,5-a]pyrimidines (e.g., compounds in ). Regioisomerism significantly impacts physicochemical properties, as demonstrated by Salgado et al., who used ¹H-¹⁵N HMBC NMR to differentiate triazolo[4,3-a]pyrimidines from triazolo[1,5-a]pyrimidines based on nitrogen chemical shifts . The target compound’s tetrazolo[1,5-a]pyridine component introduces additional nitrogen atoms, likely enhancing hydrogen-bonding capacity and acidity compared to triazole-based analogs.

Physicochemical Properties

Key data from analogs ():

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) HRMS (ESI) m/z
Target Compound Triazolo[4,3-a]pyridine + Tetrazolo[1,5-a]pyridine Carboxamide linkage N/A N/A N/A
5j () [1,2,4]Triazolo[1,5-a]pyrimidine 4-Nitrophenyl, 3,4,5-trimethoxyphenyl 319.9–320.8 43 453.1677
5k () [1,2,4]Triazolo[1,5-a]pyrimidine 4-Bromophenyl, 3,4,5-trimethoxyphenyl 280.1–284.3 54 513.0870
Ethyl 7a () [1,2,4]Triazolo[1,5-a]pyrimidine Ethyl carboxylate, phenyl N/A N/A N/A
  • Melting Points : The target compound’s melting point is unreported, but analogs like 5j exhibit high thermal stability (>300°C), suggesting strong intermolecular interactions.
  • Spectroscopy : HRMS and NMR data (e.g., ¹H/¹³C shifts in ) provide benchmarks for structural validation of the target compound.

Key Research Findings

Regiochemistry Matters : Triazolo[4,3-a]pyridines exhibit distinct NMR profiles compared to triazolo[1,5-a]pyrimidines, critical for structural elucidation .

Substituent Effects : Electron-withdrawing groups (e.g., nitro in 5j) reduce yields but enhance thermal stability .

Synthetic Flexibility : Phosphonate-substituted triazolopyridines () and ester derivatives () highlight the adaptability of these scaffolds .

Biological Activity

N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes both triazole and tetrazole moieties. The IUPAC name indicates its intricate arrangement of nitrogen-containing heterocycles that contribute to its biological properties.

Biological Activity Overview

Research has shown that derivatives of triazolo and tetrazolo compounds exhibit a wide range of biological activities. These include:

  • Antitumor Activity : Many compounds in the triazole family have demonstrated significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : The presence of nitrogen heterocycles is often associated with enhanced antimicrobial properties.
  • Enzyme Inhibition : Some derivatives act as inhibitors for key enzymes involved in critical biological pathways.

Antitumor Activity

A study focusing on similar triazolo derivatives reported remarkable anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. For instance, a related compound exhibited IC50 values of 0.83 μM for A549 cells and 0.15 μM for MCF-7 cells, indicating potent anti-cancer activity .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 22iA5490.83
Compound 22iMCF-70.15
Compound 22iHeLa2.85

Antimicrobial Activity

The tetrazole and triazole derivatives have also been noted for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : Compounds have been shown to inhibit enzymes such as c-Met kinase, which is crucial in cancer progression.
  • Receptor Interaction : Many derivatives interact with adenosine receptors or other significant biological targets that modulate cellular responses.

Case Studies

  • Case Study on Anticancer Properties : A series of studies have been conducted to evaluate the anticancer potential of triazolo derivatives. One notable study found that certain modifications to the core structure significantly enhanced cytotoxicity against specific cancer cell lines .
  • Case Study on Antimicrobial Efficacy : Another investigation into the antimicrobial properties showed that derivatives containing both triazole and tetrazole exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)tetrazolo[1,5-a]pyridine-7-carboxamide?

  • Methodological Answer : A multi-step approach is recommended, starting with the synthesis of the triazolo-pyridine core via cyclization of precursors (e.g., 5-amino-1,2,4-triazoles and aldehydes) under acidic or catalytic conditions. The tetrazolo-pyridine moiety can be introduced through nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (e.g., in methanol/water with trifluoroacetic acid) improves reaction efficiency and yield . Final purification often involves recrystallization (DMF/ethanol) or column chromatography .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on coupling constants and chemical shifts. For example, the triazolo-pyridine methylene group (CH2) typically appears at δ 4.5–5.5 ppm in 1H NMR, while the tetrazolo-pyridine carboxamide carbonyl resonates at δ 165–170 ppm in 13C NMR .
  • IR Spectroscopy : Confirm functional groups like amide (C=O stretch ~1680–1720 cm⁻¹) and triazole (C-N stretch ~1512–1392 cm⁻¹) .
  • HRMS : Validate molecular weight with <2 ppm error between calculated and observed values .

Q. What solvent systems are effective for recrystallization?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred due to the compound’s low solubility in non-polar solvents. Ethanol/water mixtures (1:2 v/v) are also effective for slow crystallization, enhancing purity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., benzene for silylformamidine reactions) and catalyst choice (e.g., APTS for one-pot syntheses). Machine learning models trained on spectral databases can predict optimal NMR/IR parameters, reducing experimental trial-and-error .

Q. How to resolve contradictions in reported yields for similar triazolo-pyridine derivatives?

  • Methodological Answer : Analyze variables such as:

  • Catalyst loading : Higher APTS concentrations (e.g., 10 mol%) improve yields in one-pot reactions but may cause side products .
  • Reaction time : Microwave-assisted reactions (20–30 min) often outperform conventional heating (6–12 hours) .
  • Table : Yield Comparison for Analogous Compounds
PrecursorCatalystTime (h)Yield (%)Reference
5aTFA1.566
5cAPTS2.078

Q. What strategies mitigate degradation during functionalization at position 7 of the pyridine ring?

  • Methodological Answer :

  • Use protecting groups (e.g., acetyl for hydroxyl groups) during trifluoromethylation or amide coupling .
  • Low-temperature (−78°C) reactions minimize thermal decomposition of sensitive intermediates like nitro-substituted derivatives .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates promptly .

Q. How does the trifluoromethyl group influence biological activity compared to non-fluorinated analogs?

  • Methodological Answer : The CF3 group enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies using enzyme inhibition assays (e.g., kinase targets) show a 3–5× increase in IC50 values for CF3-substituted derivatives vs. methyl analogs .

Data Analysis and Mechanistic Questions

Q. How to interpret unexpected coupling constants in NMR spectra?

  • Methodological Answer : Anomalous coupling (e.g., J = 8–10 Hz for vicinal protons) may indicate restricted rotation in the tetrazolo-pyridine ring. Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons and assess conformational rigidity .

Q. What mechanisms explain the regioselectivity of triazolo-pyridine cyclization?

  • Methodological Answer : Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., nitro) direct cyclization to the pyridine C3 position via stabilization of the transition state. Experimental validation using substituted aldehydes shows >90% regioselectivity for C3-substituted products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.